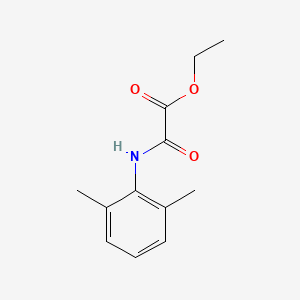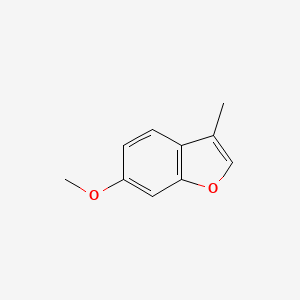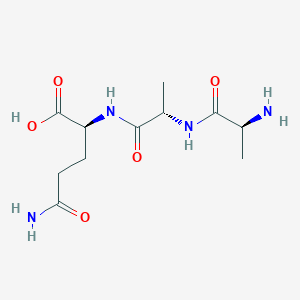
H-Ala-Ala-Gln-OH
描述
作用机制
Target of Action
H-Ala-Ala-Gln-OH, a tripeptide, is a by-product formed during the synthesis of the dipeptide Ala-Gln . The primary targets of this compound are cells in culture media and in the human body where it serves as a source of glutamine .
Mode of Action
This compound interacts with its targets by providing a stable substitute for glutamine (Gln) in cell culture media . It tolerates autoclaving and liberates a lower amount of undesired ammonia than Gln . This makes it a preferred choice in various applications, including parenteral nutrition .
Biochemical Pathways
The compound plays a role in the biochemical pathways involving glutamine. Glutamine is an essential nutrient required for the production of biomass and as a source of energy . This compound, being a stable substitute for glutamine, can influence these pathways by ensuring a steady supply of glutamine .
Pharmacokinetics
Upon entering the body, this compound is quickly broken down by various organ tissues into Ala and Gln through the action of dipeptidases . Its half-life is approximately 3.8 minutes, and only a small amount of this compound (about 1-2% of the intake) is excreted in the urine . The kidneys play a crucial role in clearing this compound from the plasma .
Result of Action
The breakdown of this compound results in the release of glutamine, which is a vital nutrient for cell growth and differentiation . It can effectively reverse intestinal mucosal atrophy, enhance intestinal immune function, and prevent intestinal bacterial translocation . This makes it effective in improving the intestinal barrier function and immune function in critically ill patients, post-gastrointestinal surgery patients, and burn patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable in cell culture media that tolerate autoclaving . .
生化分析
Biochemical Properties
H-Ala-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The dipeptide is hydrolyzed by amino acid arylamidase (AAA) to glutamine and alanine . Glutamine is then deaminated by glutaminase (GLNase) to glutamate, and oxidized by glutamate oxidase (GOD) to α-keto-glutarate, ammonia, and hydrogen peroxide .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The dipeptide is heat-stable and shows no spontaneous breakdown. In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .
Molecular Mechanism
The mechanism of action of this compound involves its hydrolysis by AAA to glutamine and alanine. Glutamine is then deaminated by GLNase to glutamate, and oxidized by GOD to α-keto-glutarate, ammonia, and hydrogen peroxide . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. The dipeptide is stable and does not spontaneously break down . The degradation of this compound is detected under prolonged incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as AAA, GLNase, and GOD
Transport and Distribution
This compound is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added one at a time, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques .
化学反应分析
Types of Reactions
H-Ala-Ala-Gln-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the amino acid side chains.
Reduction: Reaction with reducing agents, which can affect disulfide bonds if present
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, with enzymes like proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol are used
Major Products Formed
Hydrolysis: Results in the formation of individual amino acids.
Oxidation and Reduction: Can lead to modified amino acids or altered peptide structures
科学研究应用
H-Ala-Ala-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialized peptides and as a research tool in biotechnology
相似化合物的比较
Similar Compounds
H-Ala-Gln-OH: A dipeptide with similar properties but shorter chain length.
H-Gly-Gln-OH: Another dipeptide used in similar applications but with glycine instead of alanine
Uniqueness
H-Ala-Ala-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its tripeptide structure allows for more complex interactions with molecular targets compared to dipeptides .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUANFPRKJKJSRR-ACZMJKKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


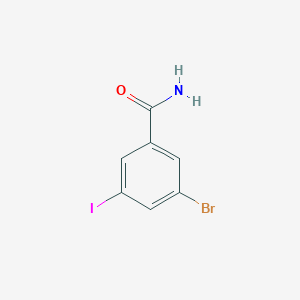
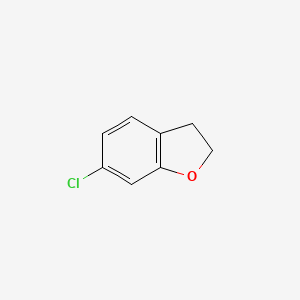
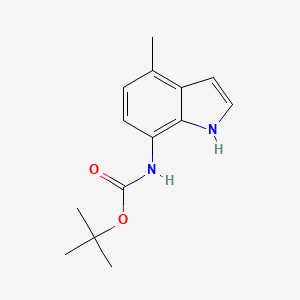
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)
![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)
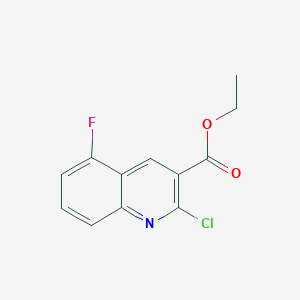
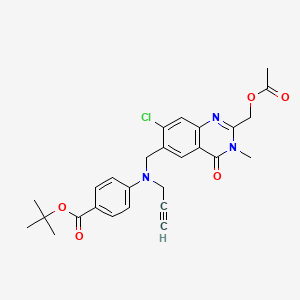
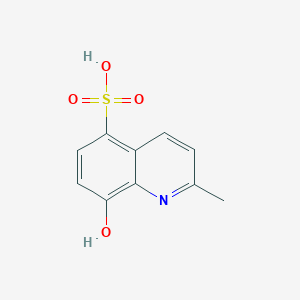
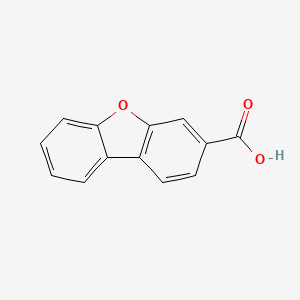
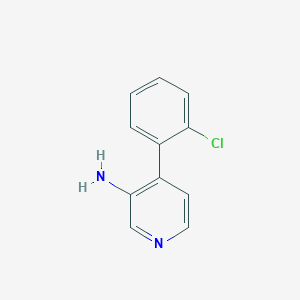
![15-hydroxy-6-methyl-17-thia-2,6,12-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B3121618.png)
